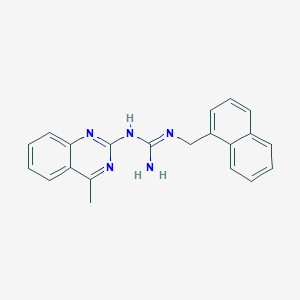
1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine typically involves the reaction of 4-methylquinazoline with naphthalen-1-ylmethylamine in the presence of a guanidylating agent. Common reagents used in this process include isothiocyanates or carbodiimides. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could lead to the formation of amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine would depend on its specific biological target. Generally, guanidine compounds interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
- 1-(4-Methylquinazolin-2-yl)-2-(phenylmethyl)guanidine
- 1-(4-Methylquinazolin-2-yl)-2-(benzyl)guanidine
Uniqueness
1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature might influence its binding affinity, selectivity, and overall activity in various applications.
特性
分子式 |
C21H19N5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
1-(4-methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine |
InChI |
InChI=1S/C21H19N5/c1-14-17-10-4-5-12-19(17)25-21(24-14)26-20(22)23-13-16-9-6-8-15-7-2-3-11-18(15)16/h2-12H,13H2,1H3,(H3,22,23,24,25,26) |
InChIキー |
QQNHCRQFXIRNQG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NCC3=CC=CC4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


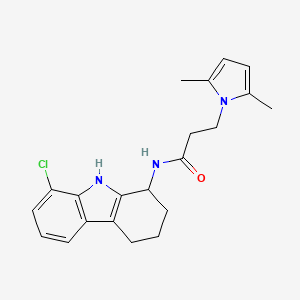
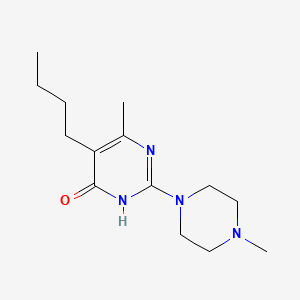
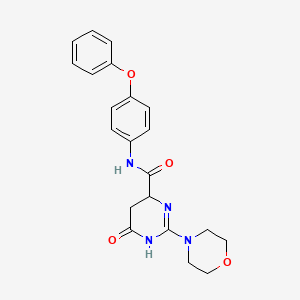
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B14939587.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B14939595.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14939604.png)
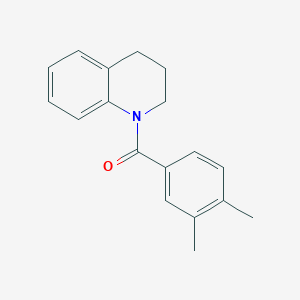
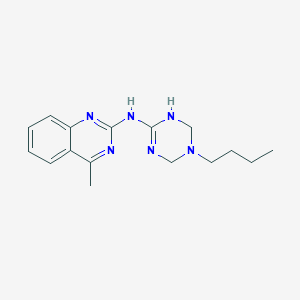
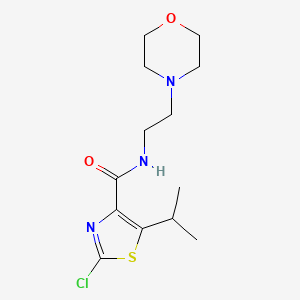
![2-acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14939634.png)
![(1E)-1-[(3-chloro-4-methylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939637.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14939645.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14939651.png)
![6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14939655.png)
